Cas no 64689-81-2 (Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester)
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester
- ETHYL 7-AMINO-3-CYANOPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- BUTTPARK 81\09-24
- Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethyl ester
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- Inchi: 1S/C10H9N5O2/c1-2-17-10(16)7-5-13-9-6(3-11)4-14-15(9)8(7)12/h4-5H,2,12H2,1H3
- InChI Key: BCYVDNDOCMQSPC-UHFFFAOYSA-N
- SMILES: CCOC(C1C=NC2=C(C#N)C=NN2C=1N)=O
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393398-500mg |
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate |
64689-81-2 | 98% | 500mg |
¥6657.00 | 2024-05-05 |
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester (CAS No. 64689-81-2): A Comprehensive Overview
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester, with the CAS number 64689-81-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyrimidine class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The ethyl ester derivative of this molecule introduces additional functional groups that can influence its reactivity and biological interactions, making it a valuable scaffold for drug discovery and development.
The< strong>pyrazolo[1,5-a]pyrimidine core structure is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This arrangement creates a unique electronic and steric environment that can be modulated by various substituents at different positions. In the case of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester, the presence of an amino group at the 7-position and a cyano group at the 3-position introduces strong electron-withdrawing effects, which can enhance the compound's interaction with biological targets. Additionally, the ethyl ester functionality at the 6-carboxylic acid position provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored properties.
Recent studies have highlighted the importance of< strong>pyrazolopyrimidine derivatives in medicinal chemistry. These compounds have been extensively explored for their potential in treating various diseases, particularly cancer. The< strong>7-amino and< strong>3-cyano substituents in Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester are particularly noteworthy as they can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This feature makes the compound a promising candidate for developing small-molecule inhibitors targeting enzymes and receptors involved in cancer progression.
In addition to its anticancer potential, Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-cyano-, ethylester has shown promise in other therapeutic areas. For instance, research indicates that this compound may exhibit< strong>anti-inflammatory properties by modulating inflammatory pathways. The< strong>cyano group can interact with various biological targets, potentially leading to the inhibition of pro-inflammatory cytokines and enzymes. Furthermore, the< strong.amino-substituted pyrazolopyrimidine scaffold has been reported to have< strong>.antimicrobial. activities against certain bacteria and fungi by disrupting essential cellular processes.
The synthesis of< strong(Pyrazolo[1,.5-a].pyrimidine-.6-carboxylic acid,. 7-amino-.3-cyano-.ethylester) involves multiple steps that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions to form the pyrazolopyrimidine core followed by functional group transformations such as cyanation and esterification. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce specific substituents with high efficiency. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate compounds and ensuring the final product meets stringent quality standards.
The pharmacokinetic properties of< strong Pyrazolo[1,.5-a].pyrimidine-.6-carboxylic acid,. 7-amino-.3-cyano-.ethylester) are also of great interest in drug development. Studies have shown that this compound exhibits good solubility in polar solvents due to its polar functional groups, which facilitates its absorption and distribution within biological systems. Additionally,. preliminary toxicity studies indicate that it has a low toxicity profile at therapeutic doses., making it a safe candidate for further clinical evaluation. Understanding these pharmacokinetic characteristics is crucial for optimizing drug delivery systems and improving bioavailability.
In conclusion,< strong Pyrazolo[1,.5-a].pyrimidine-.6-carboxylic acid,. 7-amino-.3-cyano-.ethylester) (CAS No.< strong .64689-81-2) is a structurally complex yet promising compound with significant potential in pharmaceutical applications. Its unique< strong .pyrazolopyrimidine scaffold combined with strategic functional groups makes it an attractive scaffold for developing new drugs targeting various diseases., particularly cancer.. Further research is warranted to fully elucidate its mechanism of action and explore its therapeutic potential in clinical settings.. The advancements in synthetic chemistry and pharmacological studies continue to drive innovation in this field., offering hope for novel treatments that address unmet medical needs.
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